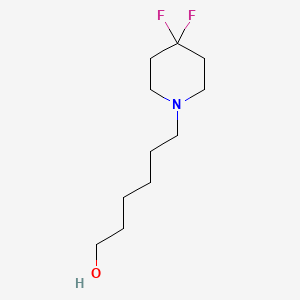

6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol

Description

6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol (CAS: Not explicitly provided; synonyms: 6-(4,4-Difluoropiperidin-1-yl)-hexan-1-ol, A1-16388) is a fluorinated piperidine derivative with a hexanol backbone. This compound features a six-carbon chain terminated by a hydroxyl group and substituted at the 6-position with a 4,4-difluoropiperidine moiety.

Properties

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21F2NO/c12-11(13)5-8-14(9-6-11)7-3-1-2-4-10-15/h15H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXINESBMUGBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol typically involves the reaction of 4,4-difluoropiperidine with a suitable hexanol derivative. One common method involves the use of 4,4-difluoropiperidine hydrochloric acid salt, which is converted into its free base by treatment with sodium bicarbonate in water. This intermediate is then reacted with a hexanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield hexanone derivatives, while substitution reactions may introduce new functional groups onto the piperidine ring, leading to a variety of substituted piperidine compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is C11H21F2NO. The compound features a piperidine ring substituted with two fluorine atoms and a hexanol chain, which contributes to its unique pharmacological properties.

Orexin Receptor Modulation

One of the notable applications of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is its potential as an orexin receptor antagonist. Research indicates that compounds with similar structures can modulate orexin signaling pathways, which are implicated in various physiological processes including sleep regulation and appetite control. Antagonists of orexin receptors may be beneficial in treating conditions such as obesity and sleep disorders .

Neuropharmacology

The compound has been investigated for its effects on central nervous system (CNS) disorders. By targeting specific receptors in the brain, it may alleviate symptoms associated with anxiety and depression. Studies have shown that modulation of orexin receptors can influence mood and anxiety levels, suggesting a potential therapeutic role for this compound in managing psychiatric conditions .

Metabolic Disorders

Research has highlighted the role of orexin receptors in metabolic syndromes, including type 2 diabetes and obesity. By inhibiting these receptors, 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol may help regulate metabolic processes and improve insulin sensitivity . This application is particularly relevant given the rising prevalence of metabolic disorders globally.

Case Study 1: Orexin Receptor Antagonism

A study demonstrated that a related compound effectively reduced food intake in animal models by antagonizing orexin receptors. This finding supports the hypothesis that 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol could similarly influence appetite regulation through its action on orexin signaling pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting a protective role against conditions like Alzheimer's disease . While not directly tested on 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol, these findings imply potential neuroprotective applications.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Orexin Receptor Modulation | Antagonism of orexin receptors | Weight loss, improved sleep quality |

| Neuropharmacology | Modulation of CNS signaling pathways | Alleviation of anxiety and depression symptoms |

| Metabolic Disorders | Improvement of insulin sensitivity via receptor inhibition | Management of type 2 diabetes and obesity |

Mechanism of Action

The mechanism of action of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atoms may play a role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Structural Insights :

- Fluorination (as in the target compound) enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs.

- Electron-withdrawing groups (e.g., nitrobenzoxadiazole in NBDHEX) increase reactivity and biological targeting .

Physicochemical Properties

Biological Activity

6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is largely attributed to its interaction with specific molecular targets in the body. The difluoropiperidine moiety enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. This property is crucial for its potential use as a pharmaceutical agent, particularly in modulating receptor activities.

Therapeutic Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

- Orexin Receptor Antagonism : Compounds related to 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol have demonstrated antagonist activity at orexin receptors. Orexin signaling plays a role in regulating sleep-wake cycles, appetite, and energy expenditure. Antagonists may be beneficial in treating conditions such as obesity and sleep disorders .

- Cancer Treatment : The compound's mechanism may also extend to cancer therapy. For instance, derivatives have been investigated for their role as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents .

Case Studies and Experimental Data

Several studies have highlighted the biological activity and therapeutic potential of related compounds:

- Orexin Receptor Antagonists : A study reported the development of piperidine derivatives that effectively antagonize orexin receptors, showing promise in reducing food intake and aiding weight loss .

- PARP Inhibition : Another study focused on a piperidine derivative that selectively inhibited PARP-1, demonstrating potent antitumor activity in xenograft models. This highlights the potential of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol in oncology .

- ABHD6 Inhibition : Compounds with similar structural features have been shown to inhibit α/β-hydrolase domain containing 6 (ABHD6), which is involved in endocannabinoid metabolism. This inhibition has implications for treating conditions like neuropathic pain and inflammation .

Data Tables

The following table summarizes key findings related to the biological activity of compounds similar to 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between 4,4-difluoropiperidine and a hexanol derivative (e.g., 6-bromohexan-1-ol). Optimization includes:

- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance nucleophilicity .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the piperidine ring (δ ~3.5 ppm for N–CH₂) and fluorinated carbons (split signals due to ¹⁹F coupling) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₂₁F₂NO) and isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) to quantify purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol in the lab?

- Hazard mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to piperidine derivatives, which are irritants) .

- Ventilation : Use fume hoods due to potential respiratory irritation from volatile intermediates .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the difluoro-piperidine moiety influence the compound’s solubility and bioavailability in pharmacological studies?

- Structure-activity relationship (SAR) :

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility. Use logP calculators (e.g., XLogP3) for predictive modeling .

- Metabolic stability : Fluorination slows oxidative metabolism; assess via liver microsome assays (e.g., human CYP450 isoforms) .

Q. What strategies resolve contradictory data in the compound’s receptor-binding affinity across different assay platforms?

- Experimental design :

- Control standardization : Include reference ligands (e.g., known piperidine-based agonists/antagonists) to calibrate assay conditions .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for kinetic analysis and radioligand binding for equilibrium studies .

- Statistical validation : Apply ANOVA to assess inter-assay variability and identify outliers .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

- Stability studies :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .

- Analytical monitoring : Track decomposition via UPLC-MS; identify major degradants (e.g., hydrolysis of the piperidine ring) .

- Storage recommendations : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- In silico approaches :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding pockets .

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability of ligand-protein complexes .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) using Schrödinger Suite .

Q. How can researchers differentiate between enantiomeric impurities in synthesized batches?

- Chiral analysis :

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .

- Optical rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiomeric excess (ee) .

- Circular dichroism (CD) : Confirm absolute configuration by matching CD spectra to known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.